

# The Discovery and Enduring Legacy of Nicotinic Acid Derivatives: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 2,6-Dimethyl-nicotinic acid methyl ester

**Cat. No.:** B041495

[Get Quote](#)

For: Researchers, Scientists, and Drug Development Professionals

## Abstract

Nicotinic acid, also known as niacin or vitamin B3, has a rich and multifaceted history, evolving from a simple organic compound to a crucial vitamin and a therapeutic agent. This technical guide provides an in-depth exploration of the discovery, history, and scientific development of nicotinic acid and its derivatives. It covers the pivotal moments from its initial synthesis to its role in combating the devastating disease of pellagra and its later emergence as a potent lipid-modifying drug. This document details key experimental protocols, summarizes significant quantitative data from clinical and preclinical studies, and illustrates the intricate signaling pathways through which nicotinic acid derivatives exert their effects. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a thorough understanding of the scientific journey and the therapeutic potential of this remarkable class of molecules.

## A Historical Odyssey: From Chemical Curiosity to Vital Nutrient

The story of nicotinic acid begins in the mid-19th century, long before its biological significance was understood.

- 1867: The First Synthesis. Nicotinic acid was first synthesized by the Austrian chemist Hugo Weidel through the oxidation of nicotine, a component of tobacco.[1] At the time, it was merely a chemical novelty with no known application.
- Early 20th Century: The Pellagra Enigma. Pellagra, a debilitating disease characterized by dermatitis, diarrhea, and dementia, was rampant in the early 1900s, particularly in the southern United States where corn was a dietary staple.[2][3][4] The cause of this "four D's" disease was a mystery, with theories ranging from an infectious agent to a genetic predisposition.[4]
- 1912-1915: The Vitamin Connection. Polish-American biochemist Casimir Funk, while researching the cause of beriberi, isolated a substance from rice polishings that he believed could cure the disease.[1] Although he was mistaken about its effect on beriberi, he had isolated nicotinic acid and astutely proposed that it might have nutritional value.[1] Around the same time, the Austrian-American physician Joseph Goldberger conducted a series of experiments, including studies on prisoners in a Mississippi jail, and demonstrated that pellagra was caused by a dietary deficiency.[1][3] He identified a "pellagra-preventive" or "P-P factor" found in meat and milk that was absent in the corn-based diets of pellagra sufferers.[1]
- 1937: The "P-P Factor" Identified. The crucial link was made in 1937 by American biochemist Conrad Elvehjem at the University of Wisconsin.[1][2][5][6] He isolated nicotinic acid from liver extracts and demonstrated that it could cure "black tongue," a canine disease analogous to pellagra.[1][5] Subsequent clinical trials by Tom Douglas Spies, Marion Blankenhorn, and Clark Cooper confirmed that nicotinic acid was indeed the "P-P factor" and could effectively cure pellagra in humans.[7][8] Following this discovery, the fortification of grain products with nicotinic acid became widespread, leading to the near-eradication of pellagra in many parts of the world.[1][8]

## The Second Act: Nicotinic Acid as a Dyslipidemia Treatment

Decades after its role as a vitamin was established, nicotinic acid revealed a new therapeutic dimension.

- 1955: A Serendipitous Discovery. Canadian pathologist Rudolf Altschul and his colleagues made the groundbreaking observation that high doses of nicotinic acid could significantly lower cholesterol levels in humans.[9] This marked the dawn of nicotinic acid's use as the first-ever lipid-lowering drug, predating the introduction of statins by several decades.[7]
- Mechanism of Action: Unraveling the Molecular Pathways. For many years, the precise mechanism by which nicotinic acid exerted its lipid-modifying effects remained elusive. The discovery of the G protein-coupled receptor 109A (GPR109A), also known as HM74A or the nicotinic acid receptor, in the early 2000s was a major breakthrough.[10][11] It was found that nicotinic acid binds to GPR109A on the surface of adipocytes, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase.[10] This cascade of events ultimately inhibits the release of free fatty acids from adipose tissue, a key substrate for the liver's production of triglycerides and very-low-density lipoprotein (VLDL).[11]

## Quantitative Insights: The Impact of Nicotinic Acid on Lipid Profiles

Numerous clinical trials have investigated the efficacy of nicotinic acid in modulating lipid levels. The following tables summarize key quantitative data from these studies.

| Parameter                 | Post-Treatment Comparison |                       |                |                        |                   | Study Population | Duration | Reference |
|---------------------------|---------------------------|-----------------------|----------------|------------------------|-------------------|------------------|----------|-----------|
|                           | Baseline (Mean ± SD)      | Treatment (Mean ± SD) | Percent Change | Significance (P-value) |                   |                  |          |           |
| Total Cholesterol (mg/dl) | 213 ± 3.02                | 149 ± 3.86            | -29.9%         | <0.05                  | Non-diabetic rats | 42 days          | [12]     |           |
| Total Cholesterol (mg/dl) | 217 ± 3.33                | 161 ± 1.63            | -25.8%         | <0.05                  | Diabetic rats     | 42 days          | [12]     |           |
| HDL-Cholesterol (mg/dl)   | 29.4 ± 1.5                | 57.5 ± 1.36           | +95.6%         | <0.05                  | Non-diabetic rats | 42 days          | [12]     |           |
| HDL-Cholesterol (mg/dl)   | 21.6 ± 2.7                | 56.5 ± 1.9            | +161.6%        | <0.05                  | Diabetic rats     | 42 days          | [12]     |           |
| LDL-Cholesterol (mg/dl)   | 135 ± 1.8                 | 67 ± 5.2              | -50.4%         | <0.05                  | Non-diabetic rats | 42 days          | [12]     |           |
| LDL-Cholesterol (mg/dl)   | 147 ± 5.72                | 78 ± 4.02             | -46.8%         | <0.05                  | Diabetic rats     | 42 days          | [12]     |           |
| Triglycerides (mg/dl)     | 225 ± 1.9                 | 131 ± 1.62            | -41.8%         | <0.05                  | Non-diabetic rats | 42 days          | [12]     |           |
| Triglycerides (mg/dl)     | 229 ± 5.6                 | 128 ± 1.95            | -44.1%         | <0.05                  | Diabetic rats     | 42 days          | [12]     |           |
| Total Lipids (mg/dl)      | 982 ± 22.7                | 449 ± 34              | -54.3%         | <0.05                  | Non-diabetic rats | 42 days          | [12]     |           |

|                      |            |            |        |       |               |         |      |
|----------------------|------------|------------|--------|-------|---------------|---------|------|
| Total Lipids (mg/dl) | 997 ± 10.4 | 548 ± 48.4 | -45.0% | <0.05 | Diabetic rats | 42 days | [12] |
|----------------------|------------|------------|--------|-------|---------------|---------|------|

Table 1: Effects of Nicotinic Acid on Serum Lipid Profile in Animal Models. This table presents data from a study on diabetic and non-diabetic rats, demonstrating the significant impact of nicotinic acid treatment on various lipid parameters over a 42-day period.

| Endpoint                  | Relative Odds Reduction (95% CI) | Significance |
|---------------------------|----------------------------------|--------------|
| Major Coronary Events     | 25% (13%, 35%)                   | Significant  |
| Stroke                    | 26% (8%, 41%)                    | Significant  |
| Any Cardiovascular Events | 27% (15%, 37%)                   | Significant  |

Table 2: Meta-Analysis of Nicotinic Acid on Cardiovascular Events. This table summarizes the findings of a meta-analysis of 11 randomized controlled trials, showing a significant reduction in major cardiovascular events with nicotinic acid therapy. The analysis included 2,682 patients in the active group and 3,934 in the control group.

## Experimental Protocols: A Guide to Synthesis and Analysis

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of nicotinic acid and its derivatives.

### Synthesis of Nicotinic Acid from Nicotine

This protocol is based on the classical oxidation method.

#### Materials:

- Nicotine
- Concentrated Nitric Acid (c.p., sp. gr. 1.42)

- Disodium Phosphate ( $\text{Na}_2\text{HPO}_4 \cdot 12\text{H}_2\text{O}$ )
- Distilled Water
- 95% Ethanol
- Animal Charcoal (optional)
- Round-bottom flask (5-L)
- Steam bath
- Evaporating dish
- Beaker (1.5-L, 3-L)
- Büchner funnel (15-cm)
- Ice bath

**Procedure:**

- In a 5-L round-bottom flask, place 4 kg (2816 cc.) of concentrated nitric acid.
- Carefully add 210 g of nicotine in 25-cc. portions, ensuring the flask is shaken after each addition to maintain a homogeneous solution and prevent localized heating.
- Place the flask on a steam bath under a fume hood and heat until the liquid reaches 70°C.
- Remove the flask from the steam bath; the reaction will proceed spontaneously, causing the liquid to boil for approximately one hour.
- After the boiling ceases, return the flask to the steam bath for 10-12 hours, during which oxides of nitrogen will be evolved.
- Pour the contents of the flask into an evaporating dish and evaporate almost to dryness on the steam bath (approximately 10 hours).

- For purification, combine the product from two such runs. Transfer the resulting nicotinic acid nitrate to a 1.5-L beaker, add 400 cc. of distilled water, and heat until a complete solution is formed.
- Allow the solution to cool, whereupon nicotinic acid nitrate will separate as yellow granular crystals. Filter off the crystals.
- Dissolve the crude nicotinic acid nitrate in 900 cc. of boiling water in a 3-L beaker.
- Add 800 g of crystalline disodium phosphate with constant stirring.
- Heat the thick mixture almost to boiling for five minutes, then allow it to cool.
- Chill the mixture to 0°C in an ice bath, stirring occasionally to prevent the formation of a solid cake.
- Filter the nicotinic acid using a 15-cm Büchner funnel and wash with three 100-cc. portions of cold water.
- For further purification, recrystallize the product from 2.5 to 3.5 L of hot water. The use of animal charcoal can aid in decolorization.

## Synthesis of Nicotinic Acid Hydrazide Derivatives (Schiff Bases)

This protocol describes the synthesis of Schiff base derivatives from nicotinic acid hydrazide, which are precursors for various other derivatives.

### Materials:

- Nicotinic Acid Hydrazide
- Various aromatic aldehydes (e.g., benzaldehyde, 2-hydroxy benzaldehyde)
- Ethanol
- Acetic Acid

- Ice-cold water
- Dimethylformamide (DMF)

Procedure:

- Dissolve nicotinic acid hydrazide (0.01 mol) and the appropriate aromatic aldehyde (0.01 mol) in 50 mL of ethanol in a flask.
- Add a few drops of glacial acetic acid to the mixture.
- Gently heat the reaction mixture for 1 hour at approximately 60°C.
- Pour the reaction mixture into ice-cold water.
- Filter the resulting precipitate.
- Recrystallize the pure compound from DMF.

## In Vitro Anti-inflammatory Activity Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

Materials:

- RAW 264.7 macrophage cells
- Lipopolysaccharide (LPS)
- Interferon-gamma (IFN- $\gamma$ )
- Test compounds (nicotinic acid derivatives)
- Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Cell culture medium (e.g., DMEM)

- 96-well plates
- Microplate reader

**Procedure:**

- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of the test compounds for 1 hour.
- Stimulate the cells with LPS and IFN- $\gamma$  to induce NO production.
- Incubate the cells for 24 hours.
- Collect the cell culture supernatant.
- Mix equal volumes of the supernatant and Griess Reagent (prepared by mixing equal parts of Reagent A and Reagent B immediately before use).
- Incubate the mixture at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
- Calculate the percentage of nitrite inhibition by the test compounds.

## Visualizing the Molecular Mechanisms and a Drug Discovery Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the GPR109A signaling pathway and a typical experimental workflow for the development of nicotinic acid derivatives.



[Click to download full resolution via product page](#)

Caption: The GPR109A signaling pathway in adipocytes.



[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for drug discovery.

## Conclusion and Future Directions

The journey of nicotinic acid and its derivatives from a laboratory curiosity to a life-saving vitamin and a valuable therapeutic agent is a testament to the power of scientific inquiry. Its history is intertwined with major public health victories and significant advances in our understanding of metabolic diseases. While the advent of statins has somewhat overshadowed its use in dyslipidemia, the unique ability of nicotinic acid to raise HDL cholesterol and its pleiotropic effects continue to make it a subject of active research.

Future research is likely to focus on the development of novel nicotinic acid derivatives and formulations with improved side-effect profiles, particularly the flushing response. A deeper understanding of the diverse signaling pathways modulated by GPR109A and other potential receptors may unveil new therapeutic applications for this class of compounds in areas such as inflammation, immunology, and oncology. The enduring legacy of nicotinic acid serves as a powerful reminder of how the persistent investigation of a simple molecule can lead to profound and lasting benefits for human health.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejournal.um.edu.my [ejournal.um.edu.my]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Niacin in the Treatment of Hyperlipidemias in Light of New Clinical Trials: Has Niacin Lost its Place? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Enduring Legacy of Nicotinic Acid Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041495#discovery-and-history-of-nicotinic-acid-derivatives]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)